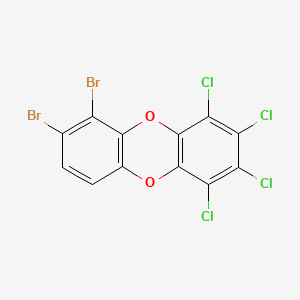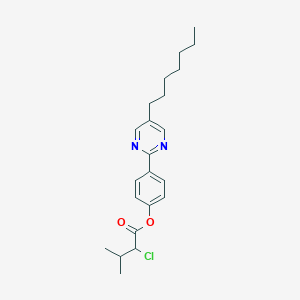
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This specific compound is characterized by the presence of ethoxymethyl and diethyl groups attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl chloride with 2,5-diethyl-1,3-dioxane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be used to enhance the reaction efficiency. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(Ethoxymethyl)furfural: Another compound with an ethoxymethyl group, used as a biofuel and chemical intermediate.
2,5-Diethyl-1,3-dioxane: A simpler analog without the ethoxymethyl group, used in organic synthesis.
5-(Hydroxymethyl)furfural: A related compound with a hydroxymethyl group, known for its applications in renewable energy and materials.
Uniqueness
5-(Ethoxymethyl)-2,5-diethyl-1,3-dioxane is unique due to its combination of ethoxymethyl and diethyl groups, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propiedades
Número CAS |
111885-06-4 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
5-(ethoxymethyl)-2,5-diethyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-13-8-11(5-2,9-14-10)7-12-6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
UOYIFLPJCFMRSY-UHFFFAOYSA-N |
SMILES canónico |
CCC1OCC(CO1)(CC)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)



![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)


![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

